molecular formula C11H13N3 B12348276 N-Benzyl-1-methyl-1H-imidazol-2-amine

N-Benzyl-1-methyl-1H-imidazol-2-amine

Cat. No.: B12348276
M. Wt: 187.24 g/mol
InChI Key: DCKJXXDDGZCDFS-UHFFFAOYSA-N
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Description

N-Benzyl-1-methyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position and a methyl group attached to the nitrogen atom at the second position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-methyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylamine with glyoxal and formaldehyde under acidic conditions, followed by methylation of the resulting imidazole intermediate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, imidazolones, and reduced imidazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

N-Benzyl-1-methyl-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1-methyl-1H-imidazol-2-amine is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-benzyl-1-methylimidazol-2-amine

InChI

InChI=1S/C11H13N3/c1-14-8-7-12-11(14)13-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13)

InChI Key

DCKJXXDDGZCDFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1NCC2=CC=CC=C2

Origin of Product

United States

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